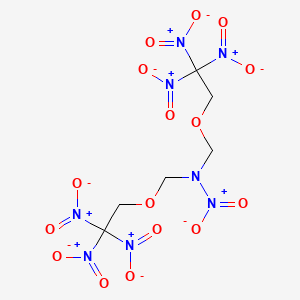
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine is a highly energetic compound with the molecular formula C₆H₈N₈O₁₆ and a molecular weight of 448.1717 g/mol . This compound is known for its high nitrogen and oxygen content, making it a valuable material in the field of energetic materials.
Preparation Methods
The synthesis of N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine involves multiple steps. One common method includes the nitration of trinitroethanol derivatives. The reaction typically involves the use of nitric acid and other nitrating agents under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale nitration processes with stringent safety measures due to the highly explosive nature of the compound.
Chemical Reactions Analysis
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, hydrochloric acid, and reducing metals like iron and zinc. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy compounds and as a reagent in various chemical reactions.
Biology: Research into its biological effects is limited, but its high energy content makes it a potential candidate for studies in bioenergetics.
Medicine: There are no significant medical applications due to its highly explosive nature.
Mechanism of Action
The mechanism of action of N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine involves the release of a large amount of energy upon decomposition. The compound decomposes to form nitrogen gas, carbon dioxide, and water, releasing energy in the process. The molecular targets and pathways involved in its decomposition are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products .
Comparison with Similar Compounds
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine is unique due to its high nitrogen and oxygen content, which contributes to its high energy density. Similar compounds include:
Trinitrotoluene (TNT): Another high-energy compound used in explosives.
Hexanitrohexaazaisowurtzitane (CL-20): Known for its high energy content and stability
Properties
CAS No. |
80308-88-9 |
|---|---|
Molecular Formula |
C6H8N8O16 |
Molecular Weight |
448.17 g/mol |
IUPAC Name |
N,N-bis(2,2,2-trinitroethoxymethyl)nitramide |
InChI |
InChI=1S/C6H8N8O16/c15-8(16)5(9(17)18,10(19)20)1-29-3-7(14(27)28)4-30-2-6(11(21)22,12(23)24)13(25)26/h1-4H2 |
InChI Key |
YHIROPVRYKUJND-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])OCN(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


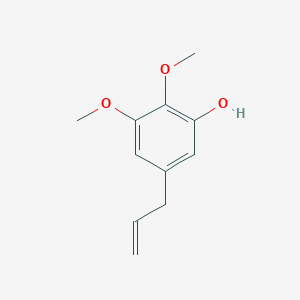

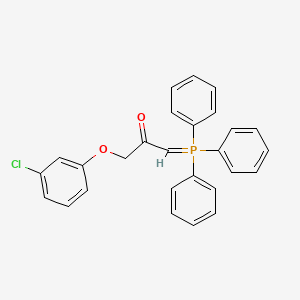
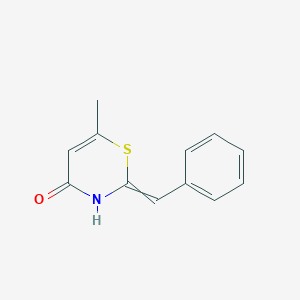
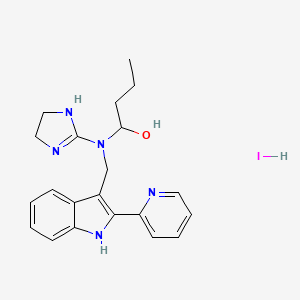
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
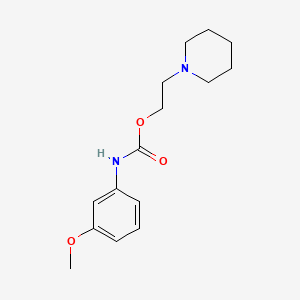
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)

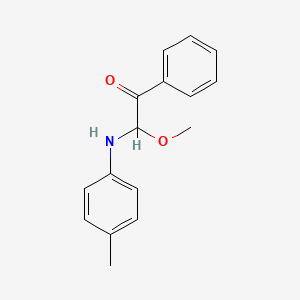

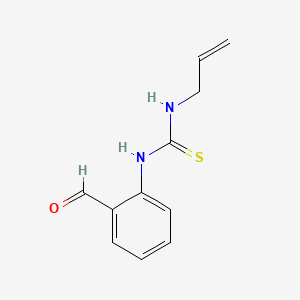

![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
